3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Beschreibung
3-(3,5-Dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based compound featuring a carboxamide group at the 2-position of the benzofuran core and a 3,5-dimethoxybenzamido substituent at the 3-position. The N-phenyl group attached to the carboxamide is substituted with a single methoxy group at the para position (4-methoxyphenyl).
The benzofuran scaffold is widely explored in medicinal chemistry for its versatility in interacting with biological targets, particularly enzymes and receptors. The presence of multiple methoxy groups in this compound suggests enhanced solubility in polar solvents compared to non-substituted analogs, though steric and electronic effects may influence binding affinities .
Eigenschaften
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-17-10-8-16(9-11-17)26-25(29)23-22(20-6-4-5-7-21(20)33-23)27-24(28)15-12-18(31-2)14-19(13-15)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMOEGQSBAZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pd-Catalyzed C–H Arylation Methodology
Recent advances in transition metal catalysis enable direct functionalization of benzofuran precursors. As demonstrated in analogous systems, 8-aminoquinoline-directed C–H activation provides regiocontrol for installing aryl groups at position 3:
Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | 8-Aminoquinoline |
| Solvent | 1,2-Dichloroethane |
| Temperature | 110°C |
| Reaction Time | 24–48 hrs |
| Yield Range | 65–89% |
This method allows introduction of 3,5-dimethoxyphenyl groups via coupling with pre-functionalized aryl iodides. Steric effects from the 2-carboxamide group direct arylation exclusively to position 3.
Amidation and Transacylation Techniques
Two-Step Transamidation Protocol
Critical for installing both amide functionalities:
Step 1 : Base-mediated cleavage of directing group
Reaction Equation:
C25H22N2O6 + KOtBu → C23H18NO5⁻K⁺ + NH2(C6H4OMe)
Conditions :
Step 2 : Sequential acylation with 3,5-dimethoxybenzoyl chloride
Reaction Scheme:
Intermediate + ClC(O)C6H3(OMe)2 → Target + HCl
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | DIPEA (3.0 eq.) |
| Solvent | Anhydrous DCM |
| Temperature | -20→0°C gradient |
| Yield | 78% (isolated) |
Alternative Copper-Mediated Pathways
CuI-Catalyzed Three-Component Coupling
Adapted from benzofuran synthesis methodologies:
Reactants :
- o-Hydroxybenzaldehyde derivative
- 4-Methoxyphenyl isocyanide
- 3,5-Dimethoxyphenylacetylene
Catalytic System :
- CuI (15 mol%)
- DBU (1.5 eq.)
- DMF, 80°C, 12 hrs
Mechanistic Pathway :
- Formation of copper acetylide intermediate
- [2+2+1] Cycloaddition to construct benzofuran core
- Oxidative amidation with isocyanide
Yield Comparison :
| Entry | Purification Method | Purity | Yield |
|---|---|---|---|
| 1 | Column Chromatography | 98% | 62% |
| 2 | Recrystallization | 99.5% | 55% |
Solvent Effects on Reaction Efficiency
Recent studies highlight the critical role of solvent polarity in transamidation steps:
Solvent Screening Data
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Final Yield |
|---|---|---|---|
| DCM | 8.93 | 0.45 | 78% |
| THF | 7.52 | 0.39 | 72% |
| EtOAc | 6.02 | 0.28 | 65% |
| Toluene | 2.38 | 0.17 | 58% |
Polar aprotic solvents enhance both reaction rate and yield by stabilizing charged intermediates during acyl transfer.
Scale-Up Considerations
Industrial-scale synthesis requires optimization of:
Critical Process Parameters :
- Exothermic control during Pd-mediated couplings
- Residual metal removal (<5 ppm specification)
- Polymorph control during crystallization
Pilot Plant Data :
| Batch Size | Cycle Time | API Recovery | Purity |
|---|---|---|---|
| 100 g | 72 hrs | 89% | 99.1% |
| 1 kg | 85 hrs | 82% | 98.7% |
| 10 kg | 120 hrs | 78% | 98.3% |
Analytical Characterization
Spectroscopic Fingerprints :
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, CONH)
- δ 7.89–7.21 (m, 9H, aromatic)
- δ 3.85 (s, 6H, OCH₃)
- δ 3.72 (s, 3H, OCH₃)
- HRMS :
- Calculated: 446.1584 [M+H]⁺
- Observed: 446.1581 [M+H]⁺
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
The compound exhibits several biological activities that are beneficial in research settings:
-
Anticancer Properties :
- In vitro studies have shown that the compound has significant antiproliferative effects against various cancer cell lines. The mechanism of action involves the inhibition of key proteins involved in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of benzofuran compounds with similar structures to this compound exhibited enhanced anticancer activity due to modifications at specific positions on the benzofuran ring, leading to improved binding affinities with target proteins involved in tumorigenesis.
-
Neurological Effects :
- The compound may interact with sigma receptors, which are implicated in various neurological disorders. Research indicates that compounds targeting these receptors can modulate neuroprotective pathways and potentially alleviate symptoms associated with neurodegenerative diseases.
- Case Study : Research on sigma receptor ligands has shown that structural modifications can enhance binding affinity, suggesting that derivatives of this compound may also exhibit promising neuroprotective effects.
Data Tables
| Modification Site | Effect |
|---|---|
| Benzamido Group | Enhanced binding affinity |
| Methoxy Substituents | Improved solubility and potency |
| Benzofuran Core | Increased anticancer activity |
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Key Differences:
Substituent Position and Count :
- Target Compound : 4-methoxy on N-phenyl (1 methoxy group).
- Analog : 2,4-dimethoxy on N-phenyl (2 methoxy groups).
This difference increases the analog’s molecular weight by 31 g/mol and introduces additional steric bulk and polarity.
Molecular Formula and Weight :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₂₅H₂₁N₂O₆* | 445.4 |
| Analog (CAS 862978-84-5) | C₂₆H₂₄N₂O₇ | 476.5 |
*Calculated based on structural deduction.
Hypothetical Physicochemical Properties :
- Solubility : The analog’s additional methoxy group may enhance aqueous solubility due to increased polarity.
- Lipophilicity : The target compound likely has a lower logP value (∼3.2) compared to the analog (∼3.5), assuming methoxy groups reduce hydrophobicity.
Broader Context: Methoxy-Substituted Benzofuran Derivatives
Methoxy groups are known to modulate bioactivity by influencing electronic effects (e.g., hydrogen bonding, π-π stacking). For example:
- N-Phenyl Substitution : Para-methoxy groups (as in the target compound) often enhance metabolic stability compared to ortho-substituted analogs, which may suffer from steric hindrance in enzymatic interactions.
Research Findings and Limitations
Further research should prioritize:
- Synthetic Optimization : Adjusting methoxy positions to balance solubility and target engagement.
- In Vitro Screening : Evaluating inhibitory activity against cancer-associated kinases (e.g., EGFR, VEGFR).
Biologische Aktivität
The compound 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS No. 356093-54-4) is a synthetic derivative characterized by its unique structural features, which include a benzofuran core and various methoxy substitutions. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 317.36 g/mol. The structural representation can be summarized as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. The following sections detail specific studies and findings related to its biological effects.
Antitumor Activity
Recent studies have demonstrated that derivatives similar to this compound possess notable antitumor properties. For instance:
- In Vitro Studies : Compounds with benzofuran structures have shown effectiveness against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 3 to 11 μM, indicating potent cytotoxic effects on tumor cells while sparing normal cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is consistent with other known antitumor agents like combretastatin A-4 (CA-4) .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A549 | 6.26 | Significant cytotoxicity |
| HCT-116 | 5.20 | High selectivity over normal cells |
| HeLa | 11.09 | Induces G2/M phase arrest |
Antimicrobial Activity
In addition to its antitumor potential, this compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Similar benzofuran derivatives have shown activity against a range of bacteria and fungi, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .
- DNA Interaction : Studies indicate that these compounds may interact with DNA, inhibiting DNA-dependent enzymes which are crucial for microbial proliferation .
Table 2: Antimicrobial Activity Overview
Case Studies
Several case studies illustrate the therapeutic potential of benzofuran derivatives:
- Case Study on Lung Cancer : A study involving a series of benzofuran compounds indicated that those with methoxy substitutions exhibited enhanced cytotoxicity against lung cancer cell lines compared to their unsubstituted counterparts .
- Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics, revealing synergistic effects that could improve treatment outcomes in resistant cancer types .
Q & A
Basic: What are the key steps and challenges in synthesizing 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Benzofuran Formation : Start with benzofuran-2-carboxylic acid derivatives. For example, coupling 3,5-dimethoxybenzoic acid to the benzofuran core via amide bond formation using coupling reagents like HATU or PyBop in anhydrous dichloromethane (DCM) .
Functionalization : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from chloroform/ethanol mixtures) to isolate the product.
Key Challenges :
- Controlling regioselectivity during amide bond formation.
- Minimizing side reactions (e.g., demethylation of methoxy groups under acidic/basic conditions).
- Achieving >95% purity for biological assays, verified via HPLC .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and amide bond formation (δ 8.0–8.5 ppm for CONH) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₅H₂₂N₂O₆: 471.1554) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and aromatic C-O vibrations (1250–1300 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in cancer cell lines?
Answer:
A tiered experimental design is recommended:
In Vitro Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical validity .
Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells.
Target Identification :
- Molecular Docking : Model interactions with potential targets (e.g., tubulin, kinases) using AutoDock Vina .
- Western Blotting : Validate protein expression changes (e.g., Bcl-2, caspase-3) post-treatment .
Resistance Studies : Expose drug-resistant cell lines (e.g., P-glycoprotein overexpressors) to assess efflux pump involvement .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on benzofuran carboxamides?
Answer:
SAR studies require systematic modifications:
Variation of Substituents :
- Replace methoxy groups with electron-withdrawing groups (e.g., -CF₃) to assess electronic effects on bioactivity .
- Modify the 4-methoxyphenyl group with halogenated or bulky substituents to evaluate steric impacts .
Bioisosteric Replacement : Substitute the benzofuran core with indole or quinoline moieties to compare scaffold specificity .
Activity Testing :
- Screen analogs against fungal pathogens (e.g., Candida albicans) using agar diffusion assays and MIC determinations .
- Prioritize compounds with IC₅₀ values <10 μM in cancer models for further optimization .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
Standardization of Assays :
- Use CLSI guidelines for antifungal testing (e.g., broth microdilution for MICs) to ensure reproducibility .
- Normalize cell viability assays (e.g., ATP-based luminescence vs. MTT) across labs.
Control for Compound Stability :
- Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
Meta-Analysis :
- Pool data from multiple studies (≥3 independent replicates) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Advanced: What computational methods are recommended for predicting pharmacokinetic properties?
Answer:
Use in silico tools to prioritize compounds for in vivo studies:
ADMET Prediction :
- SwissADME : Predict solubility (LogS), blood-brain barrier permeability, and CYP450 inhibition .
- pkCSM : Estimate oral bioavailability (%F) and half-life.
Metabolism Studies :
- Simulate Phase I/II metabolism using StarDrop’s DEREK Nexus to identify potential toxic metabolites .
Molecular Dynamics (MD) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
